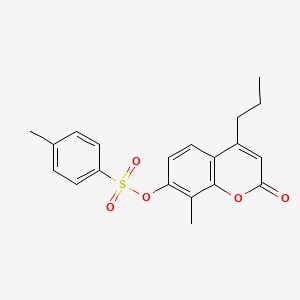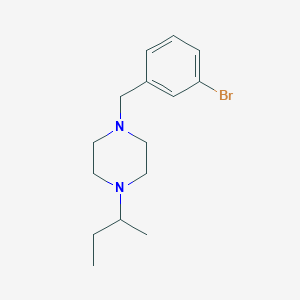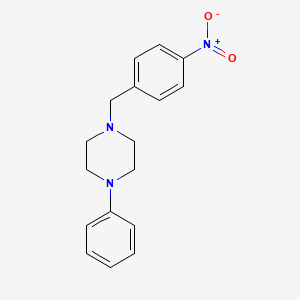
methyl 3-(1H-indol-2-yl)-2-nitro-3-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(1H-indol-2-yl)-2-nitro-3-phenylpropanoate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the nitroalkene family and has been studied extensively for its ability to act as a potent inhibitor of various enzymes and proteins. In
作用機序
The mechanism of action of methyl 3-(1H-indol-2-yl)-2-nitro-3-phenylpropanoate involves its ability to bind to the active site of enzymes and proteins, thereby inhibiting their activity. This compound is a potent electrophile that reacts with the nucleophilic residues present in the active site of enzymes and proteins. This results in the formation of a covalent bond between the compound and the enzyme/protein, which inhibits its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 3-(1H-indol-2-yl)-2-nitro-3-phenylpropanoate have been extensively studied. This compound has been shown to inhibit the activity of various enzymes and proteins, which can have a significant impact on physiological processes. For example, the inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can result in various physiological effects such as increased heart rate, respiratory rate, and blood pressure.
実験室実験の利点と制限
Methyl 3-(1H-indol-2-yl)-2-nitro-3-phenylpropanoate has several advantages and limitations for lab experiments. One of the main advantages is its ability to act as a potent inhibitor of various enzymes and proteins, which makes it a valuable tool for studying physiological processes. Additionally, its unique chemical structure and properties make it a valuable compound for studying the mechanism of action of enzymes and proteins. However, one of the main limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving methyl 3-(1H-indol-2-yl)-2-nitro-3-phenylpropanoate. One of the most promising areas of research involves its potential use in cancer therapy. This compound has been shown to induce apoptosis in cancer cells, which makes it a promising candidate for the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
合成法
The synthesis of methyl 3-(1H-indol-2-yl)-2-nitro-3-phenylpropanoate involves a multi-step process that requires careful attention to detail. The first step involves the condensation of indole-2-carboxylic acid with nitroethane to form 3-(1H-indol-2-yl)-2-nitropropenoic acid. This is followed by the reduction of the nitro group using a suitable reducing agent to form 3-(1H-indol-2-yl)-2-nitropropanoic acid. The final step involves the esterification of the carboxylic acid group using methyl alcohol and a suitable catalyst to form methyl 3-(1H-indol-2-yl)-2-nitro-3-phenylpropanoate.
科学的研究の応用
Methyl 3-(1H-indol-2-yl)-2-nitro-3-phenylpropanoate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves its ability to act as a potent inhibitor of various enzymes and proteins. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are involved in various physiological processes. Additionally, it has been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
methyl 3-(1H-indol-2-yl)-2-nitro-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-24-18(21)17(20(22)23)16(12-7-3-2-4-8-12)15-11-13-9-5-6-10-14(13)19-15/h2-11,16-17,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMIIVKCSKHNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)C2=CC3=CC=CC=C3N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(1H-indol-2-yl)-2-nitro-3-phenylpropanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(ethylthio)-6-(2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5146746.png)
![2-nitro-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B5146749.png)

![N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5146781.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B5146785.png)


![3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline](/img/structure/B5146812.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(4-pyrimidinylmethyl)amine](/img/structure/B5146816.png)

![methyl 3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5146825.png)